molecular formula C11H13N3O B3059321 2-Hydrazinyl-7-methoxy-4-methylquinoline CAS No. 97892-65-4

2-Hydrazinyl-7-methoxy-4-methylquinoline

Cat. No.: B3059321
CAS No.: 97892-65-4
M. Wt: 203.24 g/mol
InChI Key: YRWWBUSMACVAIC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-7-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H13N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline typically involves the reaction of 2-chloroquinoline derivatives with hydrazine. One common method includes treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-7-methoxy-4-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-7-methoxy-4-methylquinoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-7-methoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-methylquinoline
  • 7-Methoxy-4-methylquinoline
  • 2-Chloro-7-methoxy-4-methylquinoline

Uniqueness

2-Hydrazinyl-7-methoxy-4-methylquinoline is unique due to the presence of both hydrazinyl and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(7-methoxy-4-methylquinolin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-11(14-12)13-10-6-8(15-2)3-4-9(7)10/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWBUSMACVAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318522
Record name 2-Hydrazinyl-7-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97892-65-4
Record name 2-Hydrazinyl-7-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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